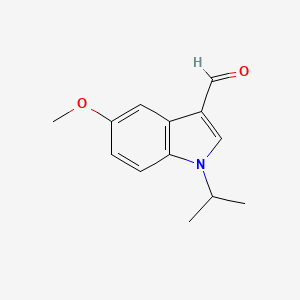

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde

CAS No.: 848488-03-9

Cat. No.: VC4385717

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 848488-03-9 |

|---|---|

| Molecular Formula | C13H15NO2 |

| Molecular Weight | 217.268 |

| IUPAC Name | 5-methoxy-1-propan-2-ylindole-3-carbaldehyde |

| Standard InChI | InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |

| Standard InChI Key | WNFMGSQKONYSKM-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde features a bicyclic indole nucleus fused to a benzene ring, with three distinct substituents:

-

Isopropyl group at position 1 (N-1)

-

Methoxy group at position 5 (C-5)

-

Aldehyde group at position 3 (C-3)

The molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . The compound’s stereoelectronic profile is defined by the electron-donating methoxy group, the electron-withdrawing aldehyde, and the steric bulk of the isopropyl substituent, which collectively influence its reactivity and intermolecular interactions.

Physicochemical Characteristics

The aldehyde group at C-3 enables nucleophilic additions, while the methoxy group directs electrophilic substitution to the indole’s C-4 and C-6 positions .

Synthesis and Preparation Methods

Fischer Indole Synthesis

The most common synthetic route involves Fischer indole cyclization:

-

Phenylhydrazine reacts with a ketone or aldehyde under acidic conditions (e.g., HCl, H₂SO₄) to form a phenylhydrazone.

-

Cyclization via -sigmatropic rearrangement yields the indole core.

-

Post-functionalization:

Alternative Routes

-

Vilsmeier-Haack Reaction: Formylation of 5-methoxy-1-isopropylindole using POCl₃ and DMF .

-

Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce substituents .

Yield Optimization: Recent studies report yields up to 54–99% via optimized alkylation and protection-deprotection strategies .

Chemical Reactivity and Functionalization

Oxidation and Reduction

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though overoxidation of the indole ring is a concern.

-

Reduction: Selective reduction of the aldehyde to a primary alcohol is achieved with NaBH₄ or LiAlH₄, preserving the indole ring .

Electrophilic Substitution

The indole’s electron-rich C-2 and C-5 positions undergo reactions such as:

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups, further modifiable to amines .

-

Halogenation: Br₂ or I₂ in acetic acid yields bromo- or iodo-indoles .

Cross-Coupling Reactions

The aldehyde serves as a handle for:

-

Wittig Reactions: Formation of α,β-unsaturated ketones.

Applications in Scientific Research

Medicinal Chemistry

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is a key intermediate in synthesizing:

-

Kinase Inhibitors: Modified indoles targeting EGFR and VEGFR .

-

Antiviral Agents: Derivatives active against HIV-1 protease .

Materials Science

-

Fluorescent Probes: Indole aldehydes are precursors for sensors detecting metal ions .

-

Polymer Chemistry: Incorporation into conjugated polymers for optoelectronics.

Comparison with Analogous Indole Derivatives

| Compound | Substituents | Key Differences |

|---|---|---|

| 5-Methoxyindole | H at N-1, no aldehyde | Less reactive; limited druglikeness |

| Indole-3-carbaldehyde | No methoxy/isopropyl | Higher electrophilicity |

| 5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde | Bromo, iodobenzoyl groups | Enhanced halogen bonding |

The isopropyl group in 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde improves metabolic stability compared to N-H indoles, while the methoxy group enhances solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume